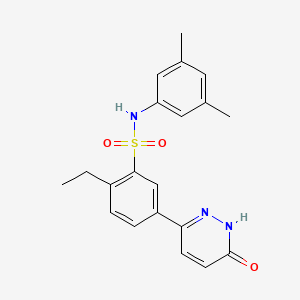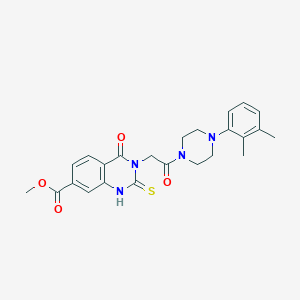![molecular formula C20H23N3O5 B11281145 5-methoxy-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one](/img/structure/B11281145.png)
5-methoxy-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{1,4-DIOXA-8-AZASPIRO[45]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a spirocyclic system, a pyridazinone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the spirocyclic system: This can be achieved by reacting 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents under controlled conditions.
Introduction of the pyridazinone core: This step involves the cyclization of intermediates to form the pyridazinone ring.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: It is explored for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic system.
5-Methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one: Shares the pyridazinone core and functional groups.
Uniqueness
6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a spirocyclic system and a pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23N3O5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H23N3O5/c1-14-3-5-15(6-4-14)23-17(24)13-16(26-2)18(21-23)19(25)22-9-7-20(8-10-22)27-11-12-28-20/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
XNRUNOYVECKIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCC4(CC3)OCCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-bromophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11281064.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11281080.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11281086.png)
![N-(4-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11281092.png)
![N-(3-chlorophenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide](/img/structure/B11281093.png)
![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenylbutanamide](/img/structure/B11281102.png)
![Methyl 5-methyl-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281108.png)

![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281116.png)
![[5-(thiophen-2-yl)-1H-pyrazol-3-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B11281117.png)
![2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11281127.png)
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11281136.png)
